Ethyl 3-{[1-(3-bromo-4-hydroxyphenyl)-2-methylpropan-2-yl]amino}-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-{[2-(3-BROMO-4-HYDROXYPHENYL)-1,1-DIMETHYLETHYL]AMINO}-3-OXOPROPANOATE is a complex organic compound with significant potential in various scientific fields. This compound features a brominated phenyl group, a hydroxyl group, and an ethyl ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{[2-(3-BROMO-4-HYDROXYPHENYL)-1,1-DIMETHYLETHYL]AMINO}-3-OXOPROPANOATE typically involves multiple steps, including the bromination of phenol, esterification, and amination reactions. The process begins with the bromination of 4-hydroxyphenyl using bromine in the presence of a catalyst. The resulting 3-bromo-4-hydroxyphenyl compound is then subjected to esterification with ethyl chloroformate under basic conditions to form the ethyl ester. Finally, the ester undergoes amination with tert-butylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-{[2-(3-BROMO-4-HYDROXYPHENYL)-1,1-DIMETHYLETHYL]AMINO}-3-OXOPROPANOATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The brominated phenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
- **Reduction
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Properties
Molecular Formula |
C15H20BrNO4 |
---|---|
Molecular Weight |
358.23 g/mol |
IUPAC Name |
ethyl 3-[[1-(3-bromo-4-hydroxyphenyl)-2-methylpropan-2-yl]amino]-3-oxopropanoate |
InChI |
InChI=1S/C15H20BrNO4/c1-4-21-14(20)8-13(19)17-15(2,3)9-10-5-6-12(18)11(16)7-10/h5-7,18H,4,8-9H2,1-3H3,(H,17,19) |
InChI Key |
QYOGFQWDUDODSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)NC(C)(C)CC1=CC(=C(C=C1)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.